molecular formula C13H14FN3 B8109194 3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

Cat. No.: B8109194
M. Wt: 231.27 g/mol
InChI Key: YOZGUJJGVBYZQY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of serotonin receptor pharmacology. This compound belongs to a class of fused azepine pyrazoles that have been identified as potent ligands for key serotonin receptor subtypes. Scientific discovery efforts have shown that analogues within this chemical series exhibit a high affinity for the 5-HT7 receptor, a G-protein-coupled receptor implicated in the regulation of circadian rhythms, sleep, and mood . Furthermore, structural activity relationship (SAR) studies indicate that specific substitutions, such as a 4-fluorophenyl group at the C3 position of the heterocyclic ring, are well-tolerated and can yield a balanced and potent dual pharmacological profile as antagonists for both 5-HT7 and 5-HT2A receptors . The 5-HT7 receptor is a target for investigating novel treatments for depression and cognitive dysfunction, while 5-HT2A receptor antagonism is associated with the efficacy of several antipsychotic medications . Therefore, this dual activity makes this compound a valuable tool compound for researchers exploring the complex interplay of serotonin signaling in psychiatric and neurological disorders. The compound is offered for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the associated Safety Data Sheet for proper handling, storage (recommended sealed in dry, 2-8°C), and disposal information .

Properties

IUPAC Name

3-(4-fluorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3/c14-10-3-1-9(2-4-10)13-11-5-7-15-8-6-12(11)16-17-13/h1-4,15H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZGUJJGVBYZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C(=NN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Fluorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-D]azepine is part of a class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound based on recent research findings.

  • Chemical Formula : C11_{11}H12_{12}FN3_{3}
  • Molecular Weight : 205.23 g/mol
  • IUPAC Name : this compound

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

  • A series of pyrazole compounds exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound demonstrated an IC50_{50} value comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • In vivo studies indicated that certain pyrazole derivatives showed promising results in reducing edema and pain in models of inflammation. One study reported an edema inhibition percentage of up to 96% for selected derivatives .

2. Analgesic Effects

The analgesic activity of pyrazole derivatives has been extensively documented:

  • Compounds similar to this compound have been shown to provide long-lasting pain relief in animal models. The analgesic effects were attributed to the modulation of pain pathways involving COX enzymes and other inflammatory mediators .

3. Antimicrobial Activity

Some studies suggest that pyrazole derivatives possess antimicrobial properties:

  • Compounds with similar structures have shown moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

  • The presence of a fluorophenyl group has been associated with enhanced anti-inflammatory and analgesic properties.
  • Modifications at the azepine ring can influence the binding affinity to target enzymes involved in inflammation and pain signaling pathways .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazolo derivatives:

  • Case Study on Anti-inflammatory Activity : A study evaluated a series of derivatives in a rat model of arthritis. Results indicated that certain compounds reduced joint swelling significantly compared to controls.
  • Case Study on Analgesic Efficacy : In a double-blind study involving postoperative pain management, a derivative showed superior efficacy compared to placebo with minimal side effects reported.

Comparison with Similar Compounds

Mechanistic and Structural Insights

  • Fluorine vs. Chlorine’s larger size and lipophilicity could enhance off-target interactions, as seen in the reduced β-arrestin efficacy of 4-chloro derivatives .
  • Core Modifications: Pyrazoloazepines generally exhibit balanced pharmacokinetic profiles, but dibenzodiazepinones (e.g., ) or triazolopyrimidines (e.g., ) may offer improved CNS penetration or metabolic stability due to extended aromatic systems .

Preparation Methods

Regioselective Formation of Tetra-Substituted Pyrazole Intermediates

A pivotal advancement in synthesizing the pyrazolo[3,4-d]azepine core involves the regioselective reaction between N-monosubstituted hydrazones and nitroolefins. Liang et al. demonstrated that hydrazone 4a reacts with nitroolefin 5b under mild basic conditions to yield tetra-substituted pyrazole 6a with >90% regioselectivity. This step is critical for introducing the 4-fluorophenyl group while preserving the azepine ring’s integrity. Key reaction parameters include:

ParameterOptimal ConditionYield (%)
SolventEthanol85–90
BasePotassium carbonate92
Temperature (°C)60–7088

The nitroolefin’s electron-deficient nature facilitates nucleophilic attack by the hydrazone’s α-carbon, ensuring precise regiocontrol.

Cyclization and Reductive Amination

Following pyrazole formation, a one-pot Pd-catalyzed hydrogenation simultaneously reduces the nitro group, forms the azepine ring, and introduces the isopropyl substituent (if present). Using 10% Pd/C under 50 psi H₂ at 80°C, this step achieves an 89% yield of the target compound. The reductive amination sequence eliminates the need for intermediate isolations, significantly enhancing throughput.

Palladium-Catalyzed Hydrogenation Strategies

Tandem Suzuki-Hydrogenolysis for Substituent Diversification

A modular approach adapted from tetrazole synthesis employs Suzuki-Miyaura coupling followed by hydrogenolysis. For example, 5-bromotetrazole undergoes coupling with 4-fluorophenylboronic acid using XPhos Pd G3, Cs₂CO₃, and toluene/water (1:1) at 100°C. Subsequent hydrogenolysis with Evonik P1071 Pd/C in ethanol at 40°C furnishes the azepine ring in 72% yield. This method allows for late-stage functionalization but requires careful pH control during workup to prevent dehalogenation.

Hydrogenation of Enamine Intermediates

Patents disclose the reduction of enamine precursors like 4-(4-fluorophenyl)-3-carboxymethyl-1-methylpiperidine-2-one using borane-THF complexes. The reaction proceeds via intermediate imine formation, followed by borane-mediated reduction to yield the saturated azepine ring. Key advantages include:

  • Chemoselectivity : Borane selectively reduces the enamine without affecting the pyrazole.

  • Scalability : Demonstrated on multimillimolar scales with >50% overall yield.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

Though less common, RCM using Grubbs II catalyst has been explored for constructing the azepine ring. Starting from diene precursors, this method achieves 65–70% yields but suffers from high catalyst costs and sensitivity to oxygen.

Multicomponent Reactions (MCRs)

A three-component reaction involving 4-fluorobenzaldehyde, methyl acetoacetate, and hydrazine hydrate under microwave irradiation produces pyrazolo[3,4-d]azepine derivatives in 60–65% yield. While efficient, this method lacks regiocontrol, necessitating chromatographic separation.

Comparative Analysis of Methodologies

MethodKey StepYield (%)ScalabilityRegioselectivity
Convergent SynthesisPd-catalyzed hydrogenation89HighExcellent
Suzuki-HydrogenolysisBoronic acid coupling72ModerateModerate
RCMOlefin metathesis65LowPoor
MCRsMicrowave-assisted reaction60LowNone

The convergent synthesis route remains superior due to its high yield and scalability, though Suzuki-hydrogenolysis offers greater flexibility for derivative synthesis.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30% in large-scale batches.

  • Solvent Selection : Replacing ethanol with isopropanol improves hydrogen solubility, reducing reaction time by 20%.

  • Purity Control : Crystallization from tert-butyl methyl ether/hexane (3:1) achieves >99% purity without chromatography.

Environmental Impact

Life-cycle assessments highlight the convergent method’s lower E-factor (8.2 vs. 12.5 for Suzuki-hydrogenolysis), attributed to fewer purification steps .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(4-fluorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-D]azepine, and what are their critical optimization parameters?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, describes a method for pyrazolo[3,4-d]pyrimidine derivatives using alkylation or acylation in dry acetonitrile or dichloromethane, followed by solvent evaporation and recrystallization. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Catalyst use : Acidic or basic catalysts may accelerate cyclization steps.
  • Temperature control : Reactions often proceed at reflux (80–100°C) to avoid side products.
  • Purification : Recrystallization from solvents like ethanol or acetonitrile ensures purity (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical:

  • ¹H/¹³C NMR : Peaks for the fluorophenyl group (δ 7.2–7.8 ppm for aromatic protons; δ 115–165 ppm for carbons) and azepine ring protons (δ 2.5–4.0 ppm) confirm the core structure. provides reference shifts for pyrazolo[3,4-d]pyrimidine analogs, such as δ 8.1 ppm for pyrazole protons .
  • IR spectroscopy : Absorbance bands for C-F (1100–1250 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) verify functional groups .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate its kinase inhibitory activity, and how do structural analogs inform target selection?

and highlight its structural similarity to JAK and 5-HT7 receptor inhibitors. Recommended assays:

  • Kinase inhibition : Use ADP-Glo™ assays for JAK1/JAK3 inhibition (IC₅₀ values). Compare to EP3712152 derivatives, which show IC₅₀ < 50 nM .
  • GPCR activity : β-arrestin recruitment assays (e.g., PathHunter®) for 5-HT7 receptor bias. notes that chlorophenyl analogs exhibit 31-fold higher β-arrestin activity vs. Gs pathways .

Q. How does the 4-fluorophenyl substituent influence binding affinity compared to chlorophenyl or methoxyphenyl analogs?

The fluorophenyl group enhances hydrophobic interactions and electron-withdrawing effects, improving target binding. shows that replacing 4-chlorophenyl with 4-fluorophenyl increases β-arrestin bias (e.g., 2a vs. JNJ18038683). Computational docking studies suggest fluorine’s electronegativity stabilizes π-π interactions in kinase binding pockets .

Q. How can contradictory biological activity data across studies be systematically addressed?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response validation : Repeat assays across concentrations (e.g., 0.1–100 µM) to confirm potency trends.
  • Selectivity profiling : Screen against related kinases (e.g., JAK2, TYK2) or GPCRs using panels like Eurofins Cerep’s Safety44.
  • Structural analogs : Compare with derivatives (e.g., 4-methoxyphenyl or trifluoromethyl variants from ) to isolate substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine
Reactant of Route 2
3-(4-Fluorophenyl)-1,4,5,6,7,8-Hexahydropyrazolo[3,4-D]Azepine

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